4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479100
InChI: InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H
SMILES:
Molecular Formula: C11H15ClN2
Molecular Weight: 210.70 g/mol

4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride

CAS No.:

Cat. No.: VC16479100

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride -

Specification

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
IUPAC Name 4-(1-amino-2-methylpropyl)benzonitrile;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H
Standard InChI Key WSTNIOVURPLNPF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC=C(C=C1)C#N)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 4-[(1R)-1-amino-2-methylpropyl]benzonitrile hydrochloride, reflecting its R-configured chiral center at the 1-amino-2-methylpropyl substituent . The stereochemistry is critical to its interactions in biological systems and synthetic applications, as enantiomeric purity often dictates pharmacological activity.

Molecular Architecture

The molecule comprises:

  • A benzonitrile aromatic ring providing structural rigidity and electronic effects.

  • A branched alkyl chain (2-methylpropyl) introducing steric bulk.

  • A primary amine group protonated as a hydrochloride salt, enhancing solubility and stability .

The SMILES notation (CC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl) and InChIKey (WSTNIOVURPLNPF-RFVHGSKJSA-N) encode its stereochemistry and atomic connectivity .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number1213584-51-0
Molecular FormulaC₁₁H₁₅ClN₂
Molecular Weight210.70 g/mol
Parent Compound (CID)45072411
SMILESCC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl
InChIKeyWSTNIOVURPLNPF-RFVHGSKJSA-N

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight the following properties :

  • Hydrogen Bond Donors: 2 (amine and hydrochloride).

  • Hydrogen Bond Acceptors: 2 (nitrile and amine).

  • Rotatable Bonds: 2 (C-N and C-C bonds in the side chain).

  • Exact Mass: 210.0923762 Da.

  • Topological Polar Surface Area: 49.9 Ų (indicative of moderate polarity).

Table 2: Physicochemical Profile

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count2
Exact Mass210.0923762 Da
Monoisotopic Mass210.0923762 Da

Solubility and Stability

While experimental solubility data are unavailable, the hydrochloride salt form typically improves water solubility compared to the free base. The nitrile group may confer stability under acidic conditions but could hydrolyze in strongly basic environments.

Synthesis and Characterization

Synthetic Routes

The parent compound, 4-[(1R)-1-amino-2-methylpropyl]benzonitrile (CID 45072411), is synthesized via stereoselective methods such as:

  • Reductive Amination: Reaction of 4-cyanobenzaldehyde with 2-methylpropanal in the presence of a chiral catalyst, followed by reduction to the amine .

  • Chiral Resolution: Separation of racemic mixtures using chiral chromatography or diastereomeric salt formation.

The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid .

Applications in Scientific Research

Pharmaceutical Intermediates

Chiral amines like this compound are pivotal in synthesizing enantiomerically pure drugs. For example:

  • Neurological Agents: Amine moieties often target neurotransmitter receptors.

  • Antiviral Compounds: Nitrile groups are present in protease inhibitors (e.g., rilpivirine analogs) .

Asymmetric Catalysis

The R-configured amine may serve as a ligand in transition-metal catalysis, enabling enantioselective transformations such as hydrogenation or cross-coupling reactions.

Application AreaRationale
Drug DiscoveryChiral building block for APIs
Material ScienceNitrile group for polymer synthesis
AgrochemistryIntermediate for herbicides

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